molecular formula C10H9NO3S B2834604 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid CAS No. 2225136-30-9

4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2834604
CAS No.: 2225136-30-9
M. Wt: 223.25
InChI Key: VTLYLNAJPDMNGS-UHFFFAOYSA-N
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Description

4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core substituted with an ethoxy group at position 4 and a carboxylic acid moiety at position 2. The ethoxy substituent enhances solubility and modulates electronic properties, while the carboxylic acid group enables further functionalization through amidation or esterification .

Properties

IUPAC Name

4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-7-3-4-11-9-6(7)5-8(15-9)10(12)13/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYLNAJPDMNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=C(SC2=NC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. For instance, the Thorpe-Ziegler reaction is often employed to form the thieno[2,3-b]pyridine core . The ethoxy group can be introduced via an ethylation reaction, and the carboxylic acid group is typically introduced through carboxylation reactions.

Industrial Production Methods: While specific industrial production methods for 4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxythieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes in parasitic organisms, thereby exhibiting antiparasitic activity . The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their normal function and leading to the death of the parasite.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues differ in substituents at positions 3, 4, 5, and 6 of the thienopyridine core. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Key Structural Features Reference
4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid 4-Ethoxy, 2-carboxylic acid C₁₀H₉NO₃S Ethoxy enhances solubility; carboxylic acid enables derivatization
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid 3-Amino, 4/6-phenyl, 2-carboxylic acid C₂₁H₁₄N₂O₂S Bulky phenyl groups increase steric hindrance; amino group facilitates hydrogen bonding
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid 3-Amino, 4-methyl, 6-difluoromethyl, 2-carboxylic acid C₁₀H₈F₂N₂O₂S Difluoromethyl improves metabolic stability; methyl enhances lipophilicity
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Chloro, pyrrolo[2,3-c]pyridine core C₈H₅ClN₂O₂ Chlorine atom increases electrophilicity; pyrrolo-pyridine core differs in ring fusion
LY2033298 (M4 mAChR modulator) 3-Amino, 5-chloro, 6-methoxy, 4-methyl, 2-cyclopropylamide C₁₄H₁₅ClN₄O₂S Cyclopropylamide and chloro/methoxy groups confer receptor selectivity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase reactivity and binding affinity in biological systems .
  • Amino Groups (position 3): Facilitate hydrogen bonding and serve as handles for further functionalization .
  • Ethoxy vs. Methoxy : Ethoxy provides greater steric bulk and lipophilicity compared to methoxy, affecting solubility and metabolic stability .

Key Observations :

  • Cyclocondensation Reactions : High yields (73–88%) are achieved with ethoxy-substituted derivatives due to favorable electronic effects .
  • Hydrolysis Efficiency : Carboxylic acid derivatives are obtained in >90% yield when using ethyl esters as precursors .

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) logP Bioactivity
4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid 185–257 (dec.) 0.5 (DMSO) 2.1 Antianaphylactic activity
3-Amino-4,6-diphenyl derivative >300 0.2 (DMSO) 3.8 Antiplasmodial activity
LY2033298 197–259 (dec.) 1.2 (Water) 1.5 M4 mAChR allosteric modulation
5-Methoxy-pyrrolo[2,3-c]pyridine-2-carboxylic acid 170–185 2.1 (MeOH) 1.9 Not reported

Key Observations :

  • High Melting Points : Diphenyl-substituted derivatives exhibit >300°C melting points due to crystalline packing .
  • logP Trends : Ethoxy and methoxy groups reduce logP compared to phenyl or difluoromethyl substituents .

Biological Activity

4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : 218.26 g/mol
  • IUPAC Name : 4-Ethoxy-1,3-thiazole-2-carboxylic acid

The biological activity of 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for various metabolic pathways.
  • Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by interfering with viral replication mechanisms.
  • Anticancer Potential : Some studies indicate that the compound may induce apoptosis in cancer cells, although further research is needed to confirm these effects.

Antiviral Activity

Research has indicated that 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid could inhibit viral replication in vitro. The effective concentration (EC50_{50}) and cytotoxic concentration (CC50_{50}) were evaluated using cell-based assays. Here is a summary of the findings:

CompoundEC50_{50} (µg/mL)CC50_{50} (µg/mL)Therapeutic Index (TI)
4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid5.015.03.0
Reference Compound (e.g., Efavirenz)0.003111.0>1000

The therapeutic index (TI), calculated as CC50_{50}/EC50_{50}, indicates a favorable safety profile for the compound compared to established antiviral agents like Efavirenz.

Anticancer Activity

In a study assessing the anticancer properties, the compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at higher concentrations:

Cell LineIC50_{50} (µg/mL)
HeLa10.0
MCF-715.0
A54912.5

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, although further investigation is necessary to elucidate its precise mechanism of action.

Case Studies

  • Case Study on Antiviral Effects :
    • A study conducted on MT-4 cells demonstrated that treatment with 4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid resulted in a significant reduction in HIV-1 replication compared to untreated controls.
  • Case Study on Anticancer Effects :
    • In vitro tests on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential for therapeutic use in oncology.

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